molecular formula C11H5ClN4S B13871588 4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine

Cat. No.: B13871588
M. Wt: 260.70 g/mol
InChI Key: LABVLXPNOLDWHB-UHFFFAOYSA-N
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Description

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique combination of a thieno[3,2-d]pyrimidine core with a pyrazolyl ethynyl substituent. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted derivatives .

Scientific Research Applications

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrazolyl ethynyl derivatives: Compounds with similar pyrazolyl ethynyl groups but different core structures.

Uniqueness

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H5ClN4S

Molecular Weight

260.70 g/mol

IUPAC Name

4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H5ClN4S/c12-11-10-9(13-6-14-11)3-8(17-10)2-1-7-4-15-16-5-7/h3-6H,(H,15,16)

InChI Key

LABVLXPNOLDWHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C#CC3=CNN=C3

Origin of Product

United States

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